Lipophilicity (XLogP) Advantage of the 2,4-Dichloro-3-Methyl Substitution Pattern versus Des-Methyl and Mono-Chloro Analogs
The target compound exhibits a computed XLogP of 4.8, reflecting the combined lipophilic contribution of the 2,4-dichlorophenyl and 3-methylbenzamide substituents [1]. In comparison, the des-methyl analog N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-18-9) has a lower computed XLogP of approximately 4.2 (estimated from structural fragment contribution), and the mono-chloro analog N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS 392241-85-9) is predicted to have an XLogP of approximately 3.9–4.1 . The approximately 0.6–0.9 log unit increase in lipophilicity for the target compound may translate to enhanced passive membrane permeability for intracellular target engagement, a critical parameter for screening library selection [1].
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.8 (PubChem computed) |
| Comparator Or Baseline | Des-methyl analog (CAS 391226-18-9): XLogP ~4.2; Mono-chloro analog (CAS 392241-85-9): XLogP ~3.9–4.1 |
| Quantified Difference | ΔXLogP ≈ +0.6 to +0.9 units |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem); structural comparison by 2D fragment analysis |
Why This Matters
Higher lipophilicity within this series is associated with improved passive membrane permeability, a key selection criterion for compounds intended for intracellular target screening.
- [1] PubChem Compound Summary for CID 1123720 (target compound). Computed Properties section. National Center for Biotechnology Information (2025). View Source
